Chlorbenside

Vue d'ensemble

Description

Méthodes De Préparation

Chlorbenside can be synthesized through a reaction involving 4-chlorobenzyl chloride and 4-chlorothiophenol . The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction . The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .

Analyse Des Réactions Chimiques

Oxidation Reactions

Chlorbenside undergoes oxidation at its sulfur center and benzylic carbons:

-

Sulfur Oxidation : Reacts with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form sulfoxides (C₁₃H₁₀Cl₂SO) and sulfones (C₁₃H₁₀Cl₂SO₂). The reaction proceeds via radical intermediates, with sulfoxidation typically occurring under mild conditions (0–25°C) and sulfonation requiring stronger oxidants like potassium permanganate (KMnO₄) .

-

Benzylic Oxidation : Exposure to KMnO₄ or chromium trioxide (CrO₃) oxidizes the benzylic carbon adjacent to sulfur, forming a ketone derivative. This reaction is less common due to steric hindrance from the aromatic rings .

Table 1: Oxidation Pathways of this compound

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| H₂O₂ | Sulfoxide | 25°C, 12 hrs | |

| KMnO₄ (acidic) | Sulfone | 80°C, 6 hrs | |

| CrO₃ | Benzylic ketone | Reflux, 24 hrs |

Reduction Reactions

Reductive transformations target the sulfide bond and chlorine substituents:

-

Sulfide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the sulfide to a thiol (C₁₃H₁₂Cl₂S), while catalytic hydrogenation (H₂/Pd) cleaves the C–S bond, yielding 4-chlorotoluene and 4-chlorothiophenol .

-

Dechlorination : Zinc dust in acetic acid selectively removes chlorine atoms from the aromatic rings, producing dechlorinated analogs .

Key Reaction:

Substitution Reactions

This compound participates in nucleophilic aromatic substitution (NAS) under harsh conditions:

-

Chlorine Displacement : Reacts with sodium methoxide (NaOMe) at 120°C to replace chlorine with methoxy groups. The reaction is facilitated by electron-withdrawing effects of adjacent substituents .

Stability and Environmental Degradation

This compound exhibits moderate environmental persistence:

Applications De Recherche Scientifique

Scientific Research Applications

1. Agricultural Use

- Pest Control : Chlorbenside is extensively utilized in agriculture as a pesticide. It exhibits strong ovicidal and larvicidal activities against various pests, making it a valuable tool for integrated pest management strategies .

- Crop Protection : Studies indicate that this compound helps in protecting crops from mite infestations, contributing to improved agricultural productivity .

2. Analytical Chemistry

- Reference Standard : In analytical chemistry, this compound serves as a reference standard for the determination of organochlorine compounds in environmental samples. This application is crucial for monitoring pesticide residues in soil and water.

- Detection Methods : Gas chromatography coupled with mass spectrometry (GC-MS) has been employed to detect this compound in wastewater and lake water samples. A study reported a limit of detection for this compound at 0.28 mg/kg, demonstrating the compound's traceability in environmental assessments .

3. Biological Research

- Toxicological Studies : Research on this compound includes its effects on non-target organisms and potential toxicity to humans. Case studies have documented incidents of poisoning, highlighting the need for careful handling and application in agricultural practices .

- Efficacy Studies : Investigations into the biological efficacy of this compound have been conducted to evaluate its impact on pest populations and the ecological balance within agricultural ecosystems .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Use | Used as an acaricide to control pests like mites and ticks | Effective against various pest species |

| Analytical Chemistry | Reference standard for detecting organochlorine residues | Detectable at 0.28 mg/kg in environmental samples |

| Biological Research | Studied for toxicity effects on non-target organisms | Documented cases of human poisoning |

Case Studies

Case Study 1: Detection in Environmental Samples

A study aimed at quantifying this compound levels in wastewater demonstrated the effectiveness of GC-MS techniques. The method showed high accuracy with recovery rates exceeding 98% for spiked samples, validating its use for environmental monitoring .

Case Study 2: Toxicity Assessment

A report on chlorfenapyr poisoning highlighted the risks associated with this compound-related compounds. The case involved a patient who ingested a significant amount, leading to severe health complications. This underscores the importance of understanding the toxicological profiles of chlorinated compounds used in agriculture .

Mécanisme D'action

The mechanism of action of Chlorbenside involves its interaction with the nervous system of mites and ticks . It disrupts the normal functioning of their nervous system, leading to paralysis and death . The molecular targets and pathways involved include the inhibition of acetylcholinesterase, an enzyme crucial for nerve function .

Comparaison Avec Des Composés Similaires

Chlorbenside is similar to other organochlorine pesticides such as DDT (Dichlorodiphenyltrichloroethane) and Lindane (Hexachlorocyclohexane) . this compound is unique in its specific use as an acaricide and its chemical structure, which includes a sulfanyl group . Other similar compounds include:

DDT: Known for its broad-spectrum insecticidal properties.

Lindane: Used for its effectiveness against a wide range of pests.

Chlorpyrifos: Another organochlorine pesticide with a different mechanism of action.

This compound’s uniqueness lies in its specific application and chemical structure, making it a valuable tool in pest control .

Activité Biologique

Chlorbenside is an organosulfur compound primarily recognized for its use as a pesticide and acaricide, particularly effective against mites and ticks. Its biological activity has garnered attention due to its potential applications in agriculture and its implications for human health.

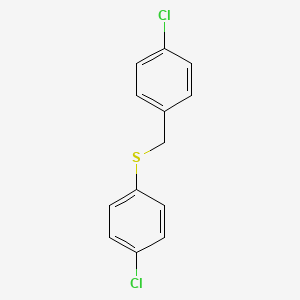

Chemical Structure and Properties

This compound belongs to the class of organosulfur compounds, which are characterized by the presence of sulfur atoms in their structure. This compound is often compared to other acaricides due to its mechanism of action and efficacy in pest control.

- Molecular Formula : C₁₄H₁₃Cl₃N

- Molecular Weight : 313.6 g/mol

- Solubility : Soluble in organic solvents, with limited solubility in water.

This compound exerts its biological effects primarily through neurotoxicity. It disrupts normal nervous system function in target pests, leading to paralysis and death. This mechanism is similar to that of other pesticides, where interference with neurotransmitter function results in toxicity.

Toxicity Profile

The toxicity of this compound has been evaluated through various studies, highlighting its potential risks to non-target organisms, including humans. The compound is classified as moderately hazardous, with an oral LD50 ranging between 200-2,000 mg/kg for liquids, indicating a significant risk upon ingestion or dermal exposure .

Table 1: Toxicity Data for this compound

| Route of Exposure | LD50 (mg/kg) | Toxicity Classification |

|---|---|---|

| Oral | 200-2,000 | Moderately Hazardous |

| Dermal | 400-4,000 | Slightly Hazardous |

Case Studies

Several case studies have documented the effects of this compound exposure:

- Acute Toxicity Case : A notable case involved a 79-year-old female who ingested this compound with suicidal intent. The patient exhibited symptoms such as elevated liver enzymes and progressive respiratory distress, ultimately leading to mortality . This case underscores the importance of immediate medical intervention following exposure.

- Environmental Impact Study : Research on this compound's environmental persistence revealed that it can accumulate in aquatic systems, posing risks to aquatic life. The compound was detected in wastewater samples using gas chromatography-mass spectrometry (GC-MS), indicating its prevalence in contaminated environments .

Efficacy Against Pests

This compound has been shown to be effective against various agricultural pests. In comparative studies, it demonstrated superior efficacy against red spider mites compared to other commonly used acaricides .

Resistance Development

Despite its effectiveness, there is concern regarding the development of resistance among pest populations. Continuous use of this compound may lead to reduced susceptibility over time, necessitating integrated pest management strategies that incorporate alternative control methods .

Propriétés

IUPAC Name |

1-chloro-4-[(4-chlorophenyl)methylsulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2S/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLKXBJTJHRTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041766 | |

| Record name | 1-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with an odor like almonds; [Hawley] Colorless solid; [HSDB] | |

| Record name | Chlorbenside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4280 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

83-84 °C at 0.0024 mm Hg | |

| Record name | CHLORBENSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

About 2.9 percent in ethanol; 5-7.5 percent in kerosene; soluble in acetone, benzene, toluene, xylene, petroleum ether., Less than 1:5000 in water | |

| Record name | CHLORBENSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.4210 @ 25 °C/4 °C | |

| Record name | CHLORBENSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000178 [mmHg], 1.21X10-5 mm Hg at 30 °C | |

| Record name | Chlorbenside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4280 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORBENSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

In adequate dosage, /organochlorines/ interfere with axonic transmission of nerve impulses and, therefore, disrupt the function of the nervous system, principally that of the brain. This results in behavioral changes, sensory and equilibrium disturbances, involuntary muscle activity, and depression of vital centers, particularly those controlling respiration. /Organochlorines/ | |

| Record name | CHLORBENSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, Colorless | |

CAS No. |

103-17-3 | |

| Record name | Chlorbenside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorbenside [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLORBENSIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorbenside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORBENSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLR6R453DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORBENSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

75-76 °C | |

| Record name | CHLORBENSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.